molecular formula C17H16N4O2S2 B11370690 2-(2-phenylthiazol-4-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide

2-(2-phenylthiazol-4-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11370690
M. Wt: 372.5 g/mol
InChI Key: UBYNFWAQSMEEIQ-UHFFFAOYSA-N
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Description

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound that features a combination of oxolane, thiadiazole, and thiazole moieties

Mechanism of Action

The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its combination of oxolane, thiadiazole, and thiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N4O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C17H16N4O2S2/c22-14(19-17-21-20-16(25-17)13-7-4-8-23-13)9-12-10-24-15(18-12)11-5-2-1-3-6-11/h1-3,5-6,10,13H,4,7-9H2,(H,19,21,22)

InChI Key

UBYNFWAQSMEEIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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